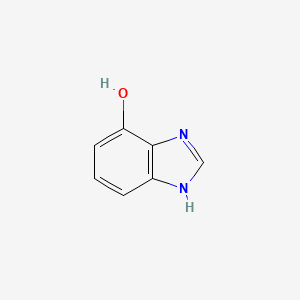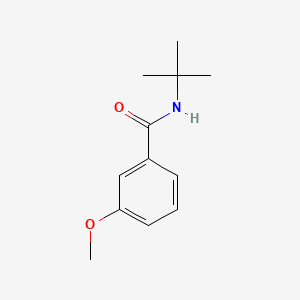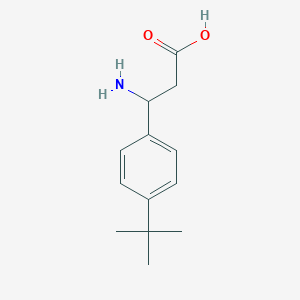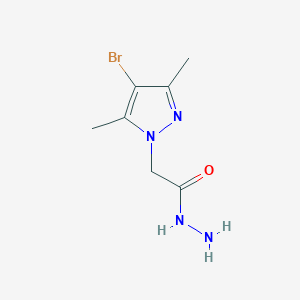
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C10H10N4O2 . It has diverse applications ranging from drug synthesis to material science, making it a valuable tool for innovation and advancements in various fields.
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives . The process involved refluxing a mixture of the compound, SOCl, and DMF, followed by evaporation under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H10N4O2/c1-12-9(15)7-5-3-2-4-6(7)8(11-12)10(14)13-12/h2-5H,1H3,(H,13,16) . The compound has a molecular weight of 204.18 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.18 g/mol, a topological polar surface area of 70 Ų, and a hydrogen bond donor count of 1 . The compound also has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been synthesized and evaluated for its growth inhibition in various human solid tumor cell lines and a human leukemia HL-60 cell line. Derivatives of this compound, particularly the carboxylate and carboxamide variants, have shown potent antitumor activity. For instance, certain derivatives displayed more potent antitumor activity than amides and even temozolomide against HL-60 cells, with survival rates of tumor cells being less than 10% at a concentration of 40 μg/mL .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of a range of derivatives with potential pharmacological activities. The synthesis process involves creating novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides, which are then evaluated for their biological activities .
Water Solubility Enhancement
Modifications of the compound have led to derivatives with considerably enhanced water solubility. This is a significant advancement as it improves the bioavailability of the compound, making it more suitable for further drug development .
Comparative Studies with Established Anticancer Drugs
The compound and its derivatives are used in comparative studies with established anticancer drugs like cisplatin and irinotecan. This helps in understanding the efficacy and potential of the compound in combination therapies .
Mechanism of Action Investigation
Research involving this compound also delves into its mechanism of action, particularly how it induces DNA damage in cancer cells. This is crucial for developing targeted cancer therapies that can effectively combat tumor resistance to alkylating agents .
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics and metabolism of the compound are essential to determine its stability, half-life, and the way it is processed within the body. This information is vital for dosage determination and safety assessments in clinical settings .
Resistance Mechanisms in Tumor Cells
The compound is used to study the primary mechanisms of tumor resistance to alkylating agents. Understanding the role of O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells can lead to the development of more effective cancer treatments .
Drug Solubility and Stability Research
Research on the solubility and stability of the compound contributes to the field of pharmaceutical sciences. It aids in the formulation of drugs that are not only effective but also stable and easy to administer .
Wirkmechanismus
Target of Action
Related compounds have been shown to have a broad spectrum of action on the cardiovascular system, including antihypertensive effects, inhibition of platelet aggregation, and inhibition of phosphodiesterases .
Mode of Action
Related compounds have been shown to exert their effects through various mechanisms, such as direct vasodilation .
Biochemical Pathways
Related compounds have been shown to affect a variety of pathways, including those involved in cardiovascular function .
Result of Action
Related compounds have been shown to have a variety of effects, including antihypertensive, antiasthmatic, antipsychotic, antidiabetic, anticonvulsant, antineoplastic, antimicrobial, antifungal, and antiparasitic activities .
Eigenschaften
IUPAC Name |
3-methyl-4-oxophthalazine-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNNFONKGVTDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345457 |
Source


|
| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99072-87-4 |
Source


|
| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)




![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)






